N-(hydroxymethyl)benzenecarbothioamide
Description
N-(Hydroxymethyl)benzenecarbothioamide is a thiourea derivative characterized by a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of the benzenecarbothioamide backbone. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrophilic hydroxymethyl group.
Properties
CAS No. |
14078-82-1 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
N-(hydroxymethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H9NOS/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |
InChI Key |
ULLWVDKMTKASGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations
Key structural analogs differ in substituents on the benzene ring or the nitrogen atom. Below is a comparative analysis:
Table 1: Substituent-Based Comparison
Coordination Chemistry
This compound’s thiourea group enables chelation of metal ions like Cu(II) and Zn(II), akin to hydrazinecarbothioamide ligands. These complexes are explored for catalysis and bioinorganic chemistry .
Industrial and Pharmaceutical Relevance
Limitations and Knowledge Gaps
Direct studies on this compound are scarce, necessitating reliance on analog-based inferences. Key gaps include:
- Quantitative solubility and stability data.
- In vivo toxicological profiles (see for analogous safety concerns) .
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